molecular formula C11H13N3O B1460603 2-(4-Ethoxypyrazol-1-yl)-phenylamine CAS No. 1870858-49-3

2-(4-Ethoxypyrazol-1-yl)-phenylamine

Cat. No. B1460603
CAS RN: 1870858-49-3
M. Wt: 203.24 g/mol
InChI Key: QVJUNPGEZLMUGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethoxypyrazol-1-yl)-phenylamine, or 4-EPP, is a synthetic compound that has been studied for its potential applications in scientific research. 4-EPP is a phenylamine derivative with a pyrazole ring, which is a five-membered heterocyclic aromatic ring. It is a colorless solid that has been studied for its potential applications in medicinal chemistry and pharmaceutical research.

Scientific Research Applications

4-EPP has been studied for its potential applications in medicinal chemistry and pharmaceutical research. It has been studied as a potential inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. 4-EPP has also been studied as a potential inhibitor of an enzyme involved in the biosynthesis of cholesterol, as well as a potential inhibitor of the enzyme involved in the biosynthesis of fatty acids. 4-EPP has also been studied as a potential inhibitor of the enzyme involved in the metabolism of serotonin.

Mechanism of Action

The mechanism of action of 4-EPP is not yet fully understood. However, it is believed that 4-EPP acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins. Prostaglandins are hormones that are involved in inflammation and pain. 4-EPP is also believed to act as an inhibitor of the enzyme involved in the biosynthesis of cholesterol and fatty acids, as well as an inhibitor of the enzyme involved in the metabolism of serotonin.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-EPP have not been fully studied. However, it is believed that 4-EPP may have anti-inflammatory, analgesic, and anti-cholesterol effects. 4-EPP may also have an effect on serotonin metabolism, which could lead to an antidepressant effect.

Advantages and Limitations for Lab Experiments

4-EPP has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. It is also a relatively stable compound, which makes it suitable for use in long-term experiments. However, 4-EPP is also a relatively toxic compound, and it should be handled with care.

Future Directions

Future research on 4-EPP could focus on further elucidating its mechanism of action, as well as studying its potential applications in medicinal chemistry and pharmaceutical research. Additionally, further research could focus on exploring the biochemical and physiological effects of 4-EPP, as well as its potential toxicity. Additionally, future research could focus on exploring the potential therapeutic applications of 4-EPP, such as its potential use in the treatment of inflammation, pain, and cholesterol-related conditions. Finally, further research could focus on exploring the potential of 4-EPP as a drug delivery system, as well as its potential use in drug targeting and drug delivery.

properties

IUPAC Name

2-(4-ethoxypyrazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-15-9-7-13-14(8-9)11-6-4-3-5-10(11)12/h3-8H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJUNPGEZLMUGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxypyrazol-1-yl)-phenylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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